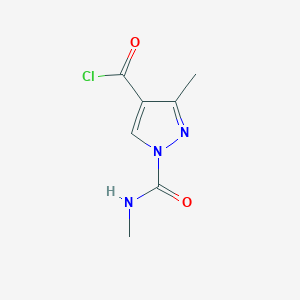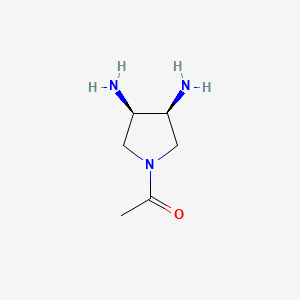
3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride is an organic compound with a complex structure that includes a pyrazole ring substituted with a methyl group, a methylcarbamoyl group, and a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Condensation Reactions: The compound can participate in condensation reactions with hydrazines and other nucleophiles to form pyrazole derivatives.
Common Reagents and Conditions
Thionyl Chloride: Used for the conversion of carboxylic acids to acid chlorides.
Methyl Isocyanate: Reacts with acid chlorides to form carbamoyl derivatives.
Anhydrous Solvents: Such as dichloromethane or tetrahydrofuran, to prevent hydrolysis.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Carboxylic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs with specific therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the carbamoyl and carbonyl chloride groups, making it less reactive.
1-Methyl-3-(methylcarbamoyl)pyrazole: Similar structure but without the carbonyl chloride group.
4-Chloro-3-methyl-1H-pyrazole: Contains a chloro group instead of the carbamoyl group.
Uniqueness
3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride is unique due to the presence of both the carbamoyl and carbonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules with specific functional properties.
Propiedades
Número CAS |
126675-00-1 |
|---|---|
Fórmula molecular |
C7H8ClN3O2 |
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
3-methyl-1-(methylcarbamoyl)pyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C7H8ClN3O2/c1-4-5(6(8)12)3-11(10-4)7(13)9-2/h3H,1-2H3,(H,9,13) |
Clave InChI |
ZNFXKNGUYQVJOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1C(=O)Cl)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)
![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)


![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)
![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)

![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)


![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)


